molecular formula C25H17BrN2S2 B395063 4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE

4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE

Cat. No.: B395063
M. Wt: 489.5g/mol
InChI Key: KQCRAIZSZLYZOW-UHFFFAOYSA-N
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Description

4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE is a complex organic compound that features a biphenyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Final Assembly: The final step would involve coupling the biphenyl and thiazole intermediates under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom on the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogen atmosphere.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or the presence of a base.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology and Medicine

In biology and medicine, compounds with thiazole rings are often explored for their potential as pharmaceuticals. They may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industry, such compounds might be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action for compounds like 4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The biphenyl and thiazole moieties could facilitate binding to hydrophobic pockets or metal ions in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Biphenyl-4-yl)-2-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole
  • 4-(Biphenyl-4-yl)-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole

Uniqueness

The presence of the bromophenyl group in 4-[(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)METHYL]-2-(4-BROMOPHENYL)-1,3-THIAZOLE might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C25H17BrN2S2

Molecular Weight

489.5g/mol

IUPAC Name

2-(4-bromophenyl)-4-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C25H17BrN2S2/c26-21-12-10-20(11-13-21)25-27-22(15-30-25)14-24-28-23(16-29-24)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-13,15-16H,14H2

InChI Key

KQCRAIZSZLYZOW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)CC4=CSC(=N4)C5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)CC4=CSC(=N4)C5=CC=C(C=C5)Br

Origin of Product

United States

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